molecular formula C7H14ClNO4 B079792 Dimethyl DL-Glutamate Hydrochloride CAS No. 13515-99-6

Dimethyl DL-Glutamate Hydrochloride

Cat. No. B079792
CAS RN: 13515-99-6
M. Wt: 211.64 g/mol
InChI Key: MFUPLHQOVIUESQ-UHFFFAOYSA-N
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Description

Dimethyl DL-Glutamate Hydrochloride is a derivative of glutamic acid, a key amino acid in biochemistry, involved in various metabolic pathways and as a precursor in the synthesis of proteins. Its modification to include dimethyl and hydrochloride groups alters its properties for specialized applications in research and industry.

Synthesis Analysis

The synthesis of Dimethyl DL-Glutamate Hydrochloride and its derivatives involves several steps, including the preparation of DL-Gla (γ-carboxy-glutamic acid) and its dimethyl ester from base glutamic acid compounds through processes such as reductive alkylation and deamination. Notably, a synthesis pathway involves converting glutamic acid to its dimethyl ester form, highlighting glutamic acid's versatility as a biomass-derived platform molecule for producing bio-based chemicals (De Schouwer et al., 2017).

Molecular Structure Analysis

Research into the molecular structure of Dimethyl DL-Glutamate Hydrochloride derivatives reveals insights into the enzyme glutamate racemase (GluR), which catalyzes the inter-conversion of D and L-glutamate enantiomers. The crystal structures of GluR in both inhibitor-free and inhibitor-bound forms have been reported, providing a detailed look at the active site and dimeric forms of this enzyme, relevant for understanding the molecular structure of related glutamate derivatives (Kim et al., 2007).

Chemical Reactions and Properties

Dimethyl DL-Glutamate Hydrochloride participates in various chemical reactions, including those involved in peptide synthesis. For instance, the preparation of DL-N-benzyloxycarbonyl-gamma-carboxy-glutamic acid-gamma, gamma'-di-t-butyl-alpha-methyl ester, demonstrates its utility in peptide synthesis involving the new aminotricarboxylic acid from prothrombin (Märki & Schwyzer, 1975).

Physical Properties Analysis

The physical properties of Dimethyl DL-Glutamate Hydrochloride derivatives, such as poly(γ-methyl l-glutamate) and its crystalline complex with dimethyl phthalate, have been examined. These studies reveal detailed structural and phase characteristics, including crystallinity and the formation of specific complexes (Watanabe et al., 1984).

Chemical Properties Analysis

The chemical properties of Dimethyl DL-Glutamate Hydrochloride and its derivatives are pivotal for their application in synthesizing polymers and copolymers with specific characteristics. Studies on the synthesis and self-assembly of optically active random copolymers bearing L-alanine and L-glutamic acid moieties highlight the compound's utility in creating structured and functional materials (Murariu et al., 2020).

Scientific Research Applications

  • Neuroprotection : Dimethyl Sulfoxide, closely related to Dimethyl DL-Glutamate Hydrochloride, has been shown to suppress glutamate responses in hippocampal neurons, suggesting its potential in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Epilepsy Treatment : DL-Glutamic acid hydrochloride, a form of Dimethyl DL-Glutamate Hydrochloride, has been used in treating epilepsy, showing a decrease in seizure frequency and an increase in mental and physical alertness in patients (Waelsch & Price, 1944).

  • Polymer Synthesis : The compound has been used in creating polymers that retain the integrity of all three functionalities of glutamic acid, which could have applications in materials science (Jamiu, Al-Muallem, & Ali, 2016).

  • Glutamate Sensors : It has been utilized in the fabrication of glutamate sensors based on glutamate oxidase, which can have applications in healthcare (Rahman, 2011).

  • Study of EPR Spectroscopy : Its derivative, L-glutamic acid dimethyl ester hydrochloride, has been studied using electron paramagnetic resonance (EPR) spectroscopy, which could have applications in chemical and spectroscopic analysis (Bașkan & Aydın, 2013).

  • Neuroscience Research : Dimethyl Sulfoxide, a similar compound, has been shown to affect mitochondrial integrity and membrane potential in cultured astrocytes, indicating its potential impacts in neuroscience research (Yuan et al., 2014).

  • Antidepressant Research : Related research on N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine hydrochloride, shows potential for the treatment of depression (Berman et al., 2000).

Safety And Hazards

When handling Dimethyl DL-Glutamate Hydrochloride, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl 2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388975
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl DL-Glutamate Hydrochloride

CAS RN

13515-99-6, 23150-65-4
Record name Dimethyl DL-glutamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23150-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DL-GLUTAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Nakao, A Nakahara - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… This was prepared from N-benzyloxycarbonylglycine and dimethyl DL-glutamate hydrochloride in the same way as described for dimethyl N-benzyloxycarbonylglycyl-D-aspartate. Mp 64…
Number of citations: 6 www.journal.csj.jp
YY Wang, C Zhen, W Hu, HH Huang, YJ Li… - Communications …, 2023 - nature.com
CD8 + T cells are essential for long-lasting HIV-1 control and have been harnessed to develop therapeutic and preventive approaches for people living with HIV-1 (PLWH). HIV-1 …
Number of citations: 7 www.nature.com

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